molecular formula C16H16N2O2S B122927 2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide CAS No. 78281-61-5

2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide

Cat. No. B122927
CAS RN: 78281-61-5
M. Wt: 300.4 g/mol
InChI Key: FPRGALQPEHLMNK-UHFFFAOYSA-N
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Description

“2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide” is a chemical compound with the molecular formula C16H16N2O2S . It is known to be an impurity of Nepafenac, a non-steroidal anti-inflammatory drug with analgesic activity and selective COX-2 inhibitor .


Molecular Structure Analysis

The molecular weight of “2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide” is 300.4 g/mol . The InChI string representation of its structure is InChI=1S/C16H16N2O2S/c1-21-15(16(18)20)12-9-5-8-11(13(12)17)14(19)10-6-3-2-4-7-10/h2-9,15H,17H2,1H3,(H2,18,20) .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 557.9±50.0 °C at 760 mmHg, and a flash point of 291.2±30.1 °C . It has 4 hydrogen bond acceptors and 4 hydrogen bond donors . Its molar refractivity is 86.0±0.3 cm3 .

Scientific Research Applications

Synthesis and Chemical Modifications

  • Synthesis of alpha- and gamma-substituted amides, peptides, and esters

    N-[4-[[(Benzyloxy)carbonyl]methylamino]benzoyl]-L-glutamic acid alpha-benzyl ester served as a key intermediate in the synthesis of precursors to amides and peptides involving both the alpha- and gamma-carboxyl groupings. This study contributed to understanding how the alpha-carboxyl grouping of the glutamate moiety contributes to the binding of methotrexate to dihydrofolate reductase (Piper, Montgomery, Sirotnak, & Chello, 1982).

  • Gassman 3-(methylthio)oxindole synthesis

    A method was reported for synthesizing α-amidosulfides, including the key intermediate 2-(2-amino-3-benzoylphenyl)-2-(methylthio)acetamide, used in preparing nepafenac, an ophthalmic drug (Cybulski, Formela, & Fokt, 2014).

Biochemical and Pharmacological Applications

  • Antifolate activity studies

    The peptide MTX-gamma-Glu, a metabolite of methotrexate, was studied for its contribution to antifolate activity, aiding in understanding the biochemical pharmacology of antifolates (Piper et al., 1982).

  • Synthesis of potential prodrugs

    Compounds like 2-amino-3-(4-chlorobenzoyl)benzeneacetamide were synthesized and evaluated for cyclooxygenase inhibiting properties, anti-inflammatory potency, and gastrointestinal irritation, highlighting their potential as prodrugs (Walsh et al., 1990).

Molecular Structure and Synthesis

  • Structure studies: The structure of compounds like 2-amino-1-benzyl-4-methylthio-6-oxo-N-phenyl-5-cyano-1,6-dihydropyridin-3-ylcarboxamide was studied, providing insights into the molecular configuration and potential applications in various fields (Dyachenko & Bityukova, 2012).

properties

IUPAC Name

2-(2-amino-3-benzoylphenyl)-2-methylsulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-21-15(16(18)20)12-9-5-8-11(13(12)17)14(19)10-6-3-2-4-7-10/h2-9,15H,17H2,1H3,(H2,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRGALQPEHLMNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(C1=C(C(=CC=C1)C(=O)C2=CC=CC=C2)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60576074
Record name 2-(2-Amino-3-benzoylphenyl)-2-(methylsulfanyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60576074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide

CAS RN

78281-61-5
Record name 2-(2-Amino-3-benzoylphenyl)-2-(methylsulfanyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60576074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a cold (-70° C.) solution of 19.7 g (0.10 mole of 2-amino-benzophenone in 300 ml of methylene chloride, under nitrogen atmosphere, was added a solution of 11.5 g (0.10 mole) of 95% t-butylpochlorite in 30 ml of methylene chloride followed after 10 min by a solution of 10.5 g (0.1 mole) of methylthioacetamide in 300 ml of tetrahydrofuran. The temperature was maintained at or below -55° C. during these additions. After one additional hour at -60° C. the mixture was allowed to warm to room temperature and the precipitate was collected by filtration. The precipitate was slurried in 200 ml of methylene chloride and 11 g (0.11 mole) of triethylamine was added. The mixture was stirred for 5 min. The solution was washed two times with 100 ml of water and the organic phase dried over magnesium sulfate and concentrated under reduced pressure. The residue was washed with diethylether and dried to yield 13.0 g (43%) of a light yellow powder, m.p. 153°-155° C.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
11 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide

Citations

For This Compound
1
Citations
E Lipiec-Abramska, Ł Jedynak, A Formela… - … of Pharmaceutical and …, 2014 - Elsevier
The study is a proposition of the application of high performance liquid chromatography (HPLC) with a spectrophotometric UV range detector to analyze the chemical purity and assay of …
Number of citations: 13 www.sciencedirect.com

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